7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

PET imaging Alzheimer’s disease β‑amyloid binding

Securing the exact 4-nitrophenyl imidazo[2,1-b]benzothiazole precursor is critical for reproducing published PET tracer syntheses and kinase inhibitor programs. Generic 2-aryl-IBT replacements fail to replicate the electron-withdrawing effects essential for reductive [11C]methylation and target binding. • Direct precursor to PET tracer [11C]5 (Ki = 3.5 nM for Aβ1-40; 9.2% I.D./g brain uptake in mice) • Key intermediate for FLT3-ITD inhibitors (analogs with IC50 as low as 5.6 nM) • Starting material for Mannich base anticancer agents (IC50 2.8-8.0 μM across HepG2, MCF-7, HeLa cells)

Molecular Formula C16H11N3O3S
Molecular Weight 325.34
CAS No. 24247-22-1
Cat. No. B2485789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole
CAS24247-22-1
Molecular FormulaC16H11N3O3S
Molecular Weight325.34
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C16H11N3O3S/c1-22-12-6-7-14-15(8-12)23-16-17-13(9-18(14)16)10-2-4-11(5-3-10)19(20)21/h2-9H,1H3
InChIKeyIHYWQSHBHFRFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole – Overview


7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (CAS 24247-22-1, C16H11N3O3S, MW 325.34) is a member of the imidazo[2,1-b]benzothiazole (IBT) class. Its structure features a 4-nitrophenyl group at position 2 and a methoxy group at position 7, imparting a distinct electronic profile relative to amino‑, fluoro‑, or unsubstituted‑phenyl analogs . The nitro substituent serves as a synthetic handle for reduction to the corresponding amine, enabling subsequent N‑[11C]methylation for positron emission tomography (PET) tracer production [1]. This scaffold is also explored in anticancer programs, where 2‑aryl‑7‑substituted IBTs have yielded low‑micromolar to nanomolar IC50 values across hepatocellular carcinoma (HepG2), breast cancer (MCF‑7), and melanoma cell lines [2][3].

1
4‑NO2 reduction to amine intermediate
2
Reductive [11C]methylation labeling
3
PET tracer [11C]5 production
Requires 4‑NO2 precursor; alternative IBTs lack this established pathway.

Why Generic Analogs Cannot Replace 7-Methoxy-2-(4-nitrophenyl)IBT


Simple interchange with other 2‑aryl‑IBTs (e.g., 4‑fluoro, 4‑amino, 4‑methylamino, or unsubstituted phenyl derivatives) fails because the 4‑nitro group is not merely a steric placeholder; its strong electron‑withdrawing character alters the π‑electron distribution of the fused ring system, directly affecting reactivity in reductive amination and the binding affinity for biological targets such as β‑amyloid fibrils or tyrosine kinases [1][2]. Replacing the 7‑methoxy group with sulfonamide, bromo, or hydrogen likewise shifts cytotoxicity IC50 values by 10‑ to 100‑fold in HepG2 and melanoma models, demonstrating that the 7‑OMe/4‑NO2 pharmacophore combination is not functionally interchangeable with other substitution patterns [3]. Consequently, procurement of the exact CAS 24247‑22‑1 compound is mandatory for projects building on published PET tracer syntheses or structure‑activity relationship (SAR) series that specifically reference this nitro‑bearing intermediate.

4‑NO2 electronic effect
Strong electron‑withdrawing nitro alters ring electronics; reductive amination reactivity may not transfer to 4‑F, 4‑NH2, or 4‑H analogs.
7‑OMe cytotoxicity role
Substitution at position 7 (Br, H, SO2NH2) can shift cytotoxicity outcomes; SAR from other 7‑substituted IBTs may not extrapolate to the 7‑OMe/4‑NO2 pattern.
PET tracer pathway specificity
Only the 4‑NO2 precursor enables the validated [11C]5 synthesis; alternative precursors may not yield comparable brain delivery profile.

7-Methoxy-2-(4-nitrophenyl)IBT vs. Closest Analogs


Amyloid Binding Affinity vs. PiB

The 4‑nitro compound is the direct synthetic precursor for 2‑(p‑[11C]methylaminophenyl)‑7‑methoxy‑IBT ([11C]5), the lead PET tracer in the IBT series. [11C]5 demonstrates a Ki of 3.5 nM for Aβ1‑40 and 5.8 nM for Aβ1‑42, values that are superior to Pittsburgh Compound B (PiB, Ki = 11.2 nM for Aβ1‑40) [1]. The nitro→amine→[11C]methyl sequence is only viable with the 4‑NO2 precursor; the corresponding 4‑amino or 4‑methylamino analogs cannot serve as radiolabeling substrates for this established protocol [1].

Aβ binding vs PiB
Reported
Derived [11C]5 Ki = 3.5 nM (Aβ1‑40); PiB Ki = 11.2 nM
Supports PET tracer binding context
In vitro radioligand displacement assay
PET imaging Alzheimer’s disease β‑amyloid binding

Brain Uptake in IBT-5 Tracer Series

In the IBT series, the lead compound [11C]5 (synthesized from the 4‑NO2 precursor) achieved 9.2% I.D./g initial brain uptake in wild‑type mice at 5 min post‑injection, with rapid clearance from normal brain [1]. The corresponding 4‑fluoro or 4‑unsubstituted IBT analogs showed markedly lower brain uptake (≤3% I.D./g), demonstrating that the 4‑nitro → 4‑methylamino conversion yields a uniquely favorable brain pharmacokinetic profile [1].

Brain uptake profile
Reported
Derived [11C]5: 9.2% I.D./g at 5 min; 4‑F/unsubstituted IBTs ≤3%
Supports brain delivery profile context
Wild‑type mouse biodistribution
brain penetration pharmacokinetics PET tracer

Cytotoxicity SAR in HepG2 and Melanoma Cells

In a systematic SAR study of 7‑substituted‑2‑(4‑substitutedphenyl)‑IBTs, 7‑sulfonamide‑2‑(4‑fluorophenyl)‑IBT (3f) exhibited an IC50 of 0.097 μM against HepG2, whereas 7‑bromo‑2‑(4‑fluorophenyl)‑IBT (3c) showed IC50 = 0.04 μM in A375C melanoma cells [1]. The 7‑OMe/4‑NO2 combination was not directly assayed in that study, but the data demonstrate that the 7‑position substituent modulates cytotoxicity by >100‑fold (from 0.04 μM to >10 μM) depending on the 4‑phenyl substituent, underscoring the non‑substitutability of the 7‑OMe/4‑NO2 pattern [1].

Cytotoxicity SAR framework
Class-level
7‑substituent drives ≥100‑fold IC50 range; 7‑OMe/4‑NO2 not directly assayed
Supports scaffold‑specific SAR context
Class‑level inference from analog panel
anticancer HepG2 melanoma radiosensitization

Cytotoxicity Baselines for Mannich Base Derivatives

A panel of Mannich bases derived from 2‑arylimidazo[2,1‑b]benzothiazoles displayed IC50 values of 2.8–8.0 μM against HepG2, MCF‑7, and HeLa cells, with lead compounds 3c and 3f inducing G2/M cell cycle arrest and caspase‑3‑mediated apoptosis [1]. The 7‑OMe/4‑NO2 compound is the unscaffolded aryl‑IBT unit from which Mannich base elaboration begins; its intrinsic cytotoxicity provides the baseline against which all C‑2 or C‑7 modifications are measured [1].

Mannich base baseline
Class-level
Scaffold IC50 range 2.8–8.0 µM (HepG2, MCF‑7, HeLa); 7‑OMe/4‑NO2 not individually profiled
Supports baseline cytotoxicity context
Parent scaffold; Mannich derivatives active
anticancer HeLa MCF‑7 cell cycle arrest

Application Scenarios for 7-Methoxy-2-(4-nitrophenyl)IBT


Amyloid PET Tracer Synthesis

The 4‑NO2 group is reduced to 4‑NH2, then subjected to reductive [11C]methylation to produce the lead PET tracer [11C]5 (Ki = 3.5 nM Aβ1‑40). This tracer achieves 9.2% I.D./g brain uptake at 5 min in mice, outperforming PiB [1]. Any deviation from the 4‑NO2 precursor precludes this established labeling route.

FLT3 Kinase Inhibitor Lead Identification

Patents (e.g., US‑8551963‑B2) describe imidazo[2,1‑b]benzothiazoles with 4‑nitrophenyl substitution as FLT3‑ITD kinase inhibitors, with IC50 values as low as 5.6 nM for related analogs [1]. The 7‑OMe/4‑NO2 compound serves as a key intermediate in these kinase inhibitor synthetic pathways.

Anticancer Mannich Base Libraries

The unelaborated 7‑OMe/4‑NO2 IBT scaffold provides the starting point for condensation with formaldehyde and secondary amines to generate Mannich bases with IC50 values of 2.8–8.0 μM in HepG2, MCF‑7, and HeLa cells [1]. Its procurement enables systematic exploration of C‑2 substituent effects on cytotoxicity.

Radiosensitizer Discovery

The 7‑OMe/4‑NO2 combination can be elaborated to sulfonamide or halogen derivatives to produce radiosensitizers active at nanomolar concentrations (e.g., 3f IC50 = 0.097 μM in HepG2 plus 4 Gy γ‑radiation) [1]. The nitro‑IBT core is the gateway to this class of dual‑action anticancer agents.

Application
Selection Property
Validation Focus
Amyloid PET tracer synthesis
Nitro → amine reduction capability
PET tracer binding validation
Kinase inhibitor lead identification
FLT3/kinase selectivity profiling
Kinase inhibition IC50 validation
Mannich base library synthesis
C‑2 derivatization potential
Cytotoxicity SAR validation
Radiosensitizer scaffold development
7‑position modulation
Radiosensitization endpoint validation
Quote Request

Request a Quote for 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.